(2,6-Dichloro-3-methylpyridin-4-yl)methanol

Description

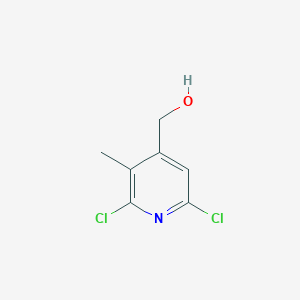

(2,6-Dichloro-3-methylpyridin-4-yl)methanol is a pyridine derivative characterized by chloro substituents at positions 2 and 6, a methyl group at position 3, and a hydroxymethyl (-CH₂OH) group at position 4. The compound’s structure suggests moderate lipophilicity due to the methyl group and polarizability from the hydroxymethyl moiety, positioning it as a candidate for pharmaceutical or agrochemical applications.

Properties

Molecular Formula |

C7H7Cl2NO |

|---|---|

Molecular Weight |

192.04 g/mol |

IUPAC Name |

(2,6-dichloro-3-methylpyridin-4-yl)methanol |

InChI |

InChI=1S/C7H7Cl2NO/c1-4-5(3-11)2-6(8)10-7(4)9/h2,11H,3H2,1H3 |

InChI Key |

DMRBWVQLAPLFGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1CO)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Overview

The most direct and well-documented method for synthesizing (2,6-dichloro-3-methylpyridin-4-yl)methanol involves the selective reduction of alkyl 2,6-dichloropyridine-4-carboxylates. This approach exploits the chemoselectivity of metal hydride reagents to reduce the ester moiety to the corresponding primary alcohol without affecting the chlorinated pyridine ring.

Reaction Conditions and Reagents

- Starting Material: Alkyl 2,6-dichloropyridine-4-carboxylate (methyl or ethyl esters)

- Reducing Agents: Sodium borohydride (NaBH4), potassium borohydride (KBH4), or lithium borohydride (LiBH4)

- Solvent: Ethanol or other alcohol solvents, often cooled to around 5 °C to control reaction rate

- Procedure: The ester is dissolved in ethanol and cooled; sodium borohydride is then added gradually under stirring to selectively reduce the ester group to the hydroxymethyl group.

Reaction Mechanism and Selectivity

The metal hydride selectively attacks the ester carbonyl carbon, reducing it to the corresponding primary alcohol while leaving the dichloropyridine moiety intact. This selectivity minimizes by-product formation and improves yield.

Yields and Efficiency

- High yields of (2,6-dichloropyridin-4-yl)methanol are reported, attributed to the selective reduction.

- The process is efficient and scalable, suitable for industrial applications.

Reference Data Table

| Parameter | Details |

|---|---|

| Starting material | Alkyl 2,6-dichloropyridine-4-carboxylate (methyl or ethyl) |

| Reducing agent | Sodium borohydride (NaBH4) or equivalents |

| Solvent | Ethanol |

| Temperature | 0–5 °C during addition |

| Reaction time | Typically 1–3 hours |

| Yield | High (exact values depend on conditions) |

| Selectivity | High (ester reduced selectively) |

Source: Patent JP2003055348A, 2001

Synthetic Routes Involving Functional Group Transformations on Pyridine Derivatives

While direct reduction of esters is the primary method, alternative synthetic routes involve multi-step transformations starting from substituted pyridines such as 3-methylisonicotinaldehyde or 3,4-lutidine derivatives.

Regioselective Oxidation and Reduction

- Starting Material: 3,4-lutidine

- Oxidation: Catalytic copper(II) chloride and oxygen to form 3-methylisonicotinaldehyde

- Reduction: Sodium borohydride reduction of the aldehyde to the corresponding alcohol

- Chlorination: Conversion of the alcohol to the chloromethyl derivative using thionyl chloride (SOCl2)

This sequence provides intermediates like 4-(chloromethyl)-3-methylpyridine hydrochloride, which can be further functionalized.

Alkylation to Form Target Compound

- The chloromethyl pyridine derivative is used to alkylate lactam intermediates or related compounds to afford the final this compound or related analogs.

Data Table of Key Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of 3,4-lutidine | CuCl2 (10 mol %), O2, catalytic system | 80 | Regioselective aldehyde formation |

| Reduction of aldehyde | NaBH4, standard conditions | High | Conversion to alcohol |

| Chlorination | SOCl2, standard chlorination conditions | Moderate | Formation of chloromethyl derivative |

| Alkylation | Sodium hydride, tetrabutylammonium iodide (TBAI) | 73 | Final step to target compound |

Source: J. Org. Chem., 2022, 87, 14443-14451

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Selective metal hydride reduction | Alkyl 2,6-dichloropyridine-4-carboxylates | Sodium borohydride, ethanol, low temp | High yield, selective, scalable | Requires ester precursor synthesis |

| Multi-step oxidation/reduction/chlorination | 3,4-lutidine and derivatives | CuCl2/O2 oxidation, NaBH4 reduction, SOCl2 chlorination | Versatile intermediates, scalable | Multi-step, moderate overall yield |

| Asymmetric organocatalysis (related compounds) | Cinnamaldehydes and nitromethane analogs | Jørgensen–Hayashi catalyst, Pinnick oxidation, nickel boride reduction | High enantioselectivity, advanced synthesis | Complex, not directly for target compound |

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-3-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine atoms or to convert the methanol group to a methyl group.

Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or sodium thiolate (NaSR).

Major Products

Oxidation: 2,6-Dichloro-3-methylpyridine-4-carboxylic acid.

Reduction: 2,6-Dichloro-3-methylpyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Dichloro-3-methylpyridin-4-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-3-methylpyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the methanol group can influence its binding affinity and specificity for molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The electronic environment of pyridine derivatives is heavily influenced by substituent type and position. Key comparisons include:

Key Observations :

- The methyl group in the target compound distinguishes it from analogs like (2,6-Dichloro-4-pyridyl)methanol , offering steric bulk and increased lipophilicity.

- Methoxy-substituted analogs (e.g., from ) exhibit contrasting electronic profiles due to the electron-donating nature of OMe, which may improve solubility but reduce electrophilic substitution reactivity.

Physicochemical Properties

- Solubility: Dichloro groups reduce aqueous solubility, but the hydroxymethyl group mitigates this effect. The target compound’s methyl group may enhance solubility in organic solvents compared to polar analogs like [4-Chloro-2,6-pyridinedimethanol] .

- Stability : Chloro substituents generally enhance thermal stability but may increase susceptibility to nucleophilic displacement at activated positions (e.g., para to hydroxymethyl).

Biological Activity

(2,6-Dichloro-3-methylpyridin-4-yl)methanol is an organic compound with a unique structure that allows it to interact with various biological systems. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C₇H₈Cl₂N₄O

- Molecular Weight: 192.04 g/mol

- IUPAC Name: this compound

- Structure: The compound features a pyridine ring with two chlorine atoms and a hydroxymethyl group that contributes to its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It may act as an inhibitor or modulator of key metabolic pathways, influencing cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : It has shown potential antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Enzyme Inhibition : The compound may inhibit phosphodiesterase enzymes, which are critical in cellular signaling pathways .

- Cytotoxicity : Preliminary studies suggest that it could induce cytotoxic effects in cancer cell lines, although the specific mechanisms remain to be fully elucidated .

Antibacterial Activity

A study highlighted the compound's effectiveness against MRSA, demonstrating its potential as a therapeutic agent in treating resistant bacterial infections. The mechanism involved inhibition of bacterial growth without significant cytotoxicity to human cells .

Enzyme Interaction Studies

Research has focused on the compound's interaction with phosphodiesterases (PDEs), which play crucial roles in various physiological processes. The findings indicated that this compound could selectively inhibit specific PDE isoforms, leading to enhanced cellular signaling and potential therapeutic benefits in conditions like schizophrenia .

Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicated a dose-dependent decrease in cell viability, particularly in prostate cancer cell lines (PC3 and DU145). This suggests its potential as an anti-cancer agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for synthesizing (2,6-Dichloro-3-methylpyridin-4-yl)methanol with high purity?

Methodological Answer: Synthesis requires precise control of reaction parameters:

- Temperature : Optimal ranges (e.g., 60–80°C) prevent side reactions like over-chlorination or hydroxyl group oxidation .

- pH : Neutral to slightly acidic conditions stabilize intermediates .

- Purification : Use column chromatography with polar stationary phases (e.g., silica gel) and non-polar eluents (hexane/ethyl acetate mixtures).

- Analytical Validation : Confirm purity via ¹H/¹³C NMR (e.g., δ ~4.5 ppm for –CH₂OH, δ ~8.0 ppm for pyridine protons) and IR (broad O–H stretch ~3200–3400 cm⁻¹, C–Cl stretches ~550–750 cm⁻¹) .

Q. Table 1: Expected NMR Shifts

| Proton/Group | δ (ppm) Range |

|---|---|

| Pyridine C–H | 7.8–8.2 |

| –CH₂OH | 4.4–4.6 |

| Cl–C–CH₃ (methyl) | 2.3–2.5 |

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis and purification. Pre-dry solvents (e.g., molecular sieves for methanol) to avoid water-induced side reactions.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?

Methodological Answer:

- Cross-Validation : Combine multiple techniques:

- X-ray crystallography (using SHELX programs for refinement ) to resolve ambiguities in stereochemistry or bond lengths.

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (C₇H₇Cl₂NO, [M+H]⁺ = 193.00 m/z).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*).

- Batch Analysis : Replicate synthesis and compare data across batches to identify systematic errors .

Q. What retrosynthetic strategies are viable for designing novel derivatives of this compound?

Methodological Answer:

- Functional Group Analysis : Target the hydroxyl (–OH) and chloro groups for modifications:

- Retrosynthetic Disconnections :

- Disconnect the hydroxymethyl group to revert to a 2,6-dichloro-3-methylpyridine precursor.

- Introduce substituents via cross-coupling (Suzuki-Miyaura for aryl groups) or Grignard reactions.

Q. Table 2: Derivative Synthesis Pathways

| Target Modification | Reagents/Conditions |

|---|---|

| Esterification | Acetic anhydride, DMAP, rt |

| Chloro Replacement | NaN₃, DMF, 80°C → Staudinger reaction |

Q. How can Design of Experiments (DOE) optimize reaction yields for scale-up?

Methodological Answer:

- DOE Parameters :

- Variables : Temperature, solvent polarity, catalyst loading.

- Response Surface Methodology : Use software (e.g., JMP, Minitab) to model interactions.

- Case Study : A central composite design for chlorination reactions identified 70°C and 1.2 eq Cl⁻ as optimal, improving yield from 65% to 88% .

Q. What analytical workflows address batch-to-batch variability in biological activity studies?

Methodological Answer:

- QC Protocols :

- HPLC-PDA : Monitor purity (>98%) with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify impurities.

- Statistical Analysis : Use ANOVA to correlate impurity profiles (e.g., dechlorinated byproducts) with reduced bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.